molecular formula C8H14O B3024942 1-Cyclohexylethanone CAS No. 823-76-7

1-Cyclohexylethanone

Cat. No.: B3024942
CAS No.: 823-76-7
M. Wt: 126.2 g/mol
InChI Key: RIFKADJTWUGDOV-UHFFFAOYSA-N
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Mechanism of Action

1-Cyclohexylethanone, also known as Cyclohexyl methyl ketone or 1-Cyclohexylethan-1-one, is a methyl ketone that is cyclohexane substituted by an acetyl group at position 1 . Here we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Preparation Methods

1-Cyclohexylethanone can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylcarboxylic acid with methyl lithium in 1,2-dimethoxyethane . The reaction conditions typically include vigorous stirring and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve the use of catalytic hydrogenation of cyclohexyl methyl ketone derivatives .

Comparison with Similar Compounds

1-Cyclohexylethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFKADJTWUGDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231674
Record name Cyclohexyl methyl ketone
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-76-7
Record name Cyclohexyl methyl ketone
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Record name Cyclohexyl methyl ketone
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Record name Cyclohexyl methyl ketone
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Record name Cyclohexyl methyl ketone
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Record name 1-cyclohexylethan-1-one
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Record name CYCLOHEXYL METHYL KETONE
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Synthesis routes and methods I

Procedure details

Using the apparatus, catalyst and method of Examples 16-18, cyclohexane carboxylic acid and acetone in a molar ratio of 1:2.76 was introduced into the system after purging with acetone. Methyl cyclohexyl ketone was produced and identified as in Examples 16-18.
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Synthesis routes and methods II

Procedure details

Into a two-liter, round bottom, three-necked flask equipped with a condenser, a mechanical stirrer, thermometer and a liquid addition funnel were placed 900 ml. of water, 200 g. (0.67 mole) of technical grade sodium dichromate followed by 176 g. (1.8 mole) of concentrated sulfuric acid. The contents were cooled to 55°-60° C. and 120 g. (0.94 mole) of 1-hydroxyethylcyclohexane was added over a period of 1 hour, holding the temperature between 55°-50° C. by means of external cooling. After the alcohol had been added, the reaction mixture was allowed to stir for an additional 30 minutes and then 600 ml. of water was added and the contents heated to remove the ketone by steam distillation. When no more ketone was being steam distilled, the heat was removed, the distillate of water and ketone separated and the upper organic layer was distilled under vacuum collecting the fraction boiling at 115°-116° C. There was obtained 76 g. of ketone representing a 64% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexyl methyl ketone?

A1: Cyclohexyl methyl ketone (also known as acetylcyclohexane) has the molecular formula C8H14O and a molecular weight of 126.2 g/mol.

Q2: Are there any reported computational studies investigating the factors controlling enantioselectivity in reactions involving cyclohexyl methyl ketone?

A2: Yes, a DFT-PBE level computational study investigated the asymmetric hydrogenation of cyclohexyl methyl ketone catalyzed by a ruthenium(II) complex [trans-Ru(H)2(S, S-dpen)(S-xylbinap)] []. The study revealed that the low enantioselectivity (37%) observed with this dialkyl ketone is attributed to small differences in activation and binding energies, which are crucial factors for differentiating between the two alkyl groups during the reaction.

Q3: Can cyclohexyl methyl ketone be used as a starting material in multicomponent reactions?

A3: Yes, cyclohexyl methyl ketone participates in iodine-catalyzed three-component Mannich reactions with aromatic aldehydes and aromatic amines to synthesize β-amino carbonyl compounds []. This reaction offers a mild, efficient, and one-pot method for preparing these valuable compounds.

Q4: Are there any documented photochemical reactions involving cyclohexyl methyl ketone derivatives?

A4: Research shows that the photolysis of 1,2;3,4-diepoxy-2,6,6-trimethyl-1-cyclohexyl methyl ketone under irradiation (λ > 280 nm, MeCN) primarily results in γ-H abstraction [, ]. This process leads to the formation of various products, including cyclobutanols, through cyclization and cleavage reactions.

Q5: Has cyclohexyl methyl ketone been explored in the development of antimalarial agents?

A5: Studies have investigated novel derivatives of puberulic acid, a naturally occurring tropone, for their antimalarial activity. Replacing the carboxylic acid moiety of puberulic acid with esters, amides, and ketones resulted in derivatives exhibiting potent antimalarial activity []. Notably, the cyclohexyl methyl ketone derivative demonstrated significant in vivo antiparasitic effects in a Plasmodium berghei-infected mouse model at an oral dose of 15 mg/kg without apparent toxicity.

Q6: Is there evidence of cyclohexyl methyl ketone participating in acid-catalyzed rearrangements?

A8: Yes, research demonstrates the acid-catalyzed rearrangement of 8-(p-hydroxyphenyl)oct-3-en-2-one to [2-(p-hydroxyphenyl)cyclohexyl] methyl ketone involving an intramolecular hydride shift, confirmed through deuterium labeling []. This rearrangement highlights the potential for cyclohexyl methyl ketone derivatives to undergo structural transformations under specific reaction conditions.

Q7: Is there research on enzymes that can utilize cyclohexyl methyl ketone as a substrate?

A9: Researchers have cloned, expressed, and characterized a eukaryotic cycloalkanone monooxygenase from Cylindrocarpon radicicola ATCC 11011 [, ]. While the specific activity with cyclohexyl methyl ketone is not mentioned in the abstracts, the enzyme's ability to act on cycloalkanones suggests its potential involvement in the metabolism or biotransformation of this compound.

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